Thenium closylate

Veterinary Parasitology Anthelmintic Combination Therapy Toxocara canis

Parasitic nematode nAChR research lacks tools for intermediate subtype discrimination. Thenium closylate addresses this with a unique intermediate nAChR agonist profile (cluster analysis places it between L- and B-subtypes; pA2: paraherquamide 7.84±0.41, 2-desoxyparaherquamide 5.52±0.50, methyllycaconitine 6.33±0.19). Key evidence: • Synergy with piperazine: 94% Toxocara canis clearance (vs. 9% alone). • Preserved activity in levamisole/pyrantel-resistant isolates. • FDA-codified fixed-dose tablet (500 mg base) for formulation R&D. Supplied ≥98% purity with melting point 159-160°C and solubility 0.6% w/v for analytical QC. Ships globally.

Molecular Formula C21H24ClNO4S2
Molecular Weight 454.0 g/mol
CAS No. 4304-40-9
Cat. No. B014402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThenium closylate
CAS4304-40-9
SynonymsDimethyl(2-phenoxyethyl)-2-thenylammonium-p-chlorobenzenesulfonate
Molecular FormulaC21H24ClNO4S2
Molecular Weight454.0 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1=CC(=CC=C1S(=O)(=O)[O-])Cl
InChIInChI=1S/C15H20NOS.C6H5ClO3S/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10)/q+1;/p-1
InChIKeyQMAHSUSUOMSSBK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thenium Closylate: Canine Hookworm Anthelmintic


Thenium closylate is a quaternary ammonium cholinergic anthelmintic approved exclusively for veterinary use against canine hookworms (Ancylostoma caninum and Uncinaria stenocephala). It acts as a nicotinic acetylcholine receptor (nAChR) agonist in nematodes and is structurally classified as a bephenium analog. Pharmacological cluster analysis using Ascaris suum muscle contraction assays classifies thenium as occupying a unique intermediate position between B-subtype (bephenium-sensitive) and L-subtype (levamisole/pyrantel-sensitive) nAChR agonists [1]. The compound is codified in the U.S. Code of Federal Regulations as a single-agent prescription tablet (21 CFR 520.2362) containing thenium closylate equivalent to 500 mg thenium base per tablet [2].

Thenium Closylate: Distinct Receptor Subtype Selectivity


Generic substitution of thenium closylate with other cholinergic anthelmintics such as pyrantel pamoate or levamisole is pharmacologically unsound. In the Ascaris suum nAChR model, thenium's pA2 profile (paraherquamide: 7.84±0.41; 2-desoxyparaherquamide: 5.52±0.50; methyllycaconitine: 6.33±0.19) places it between the L-subtype cluster (levamisole, pyrantel) and the B-subtype cluster (bephenium) by formal cluster analysis [1]. This intermediate receptor subtype selectivity is not exhibited by any other tested cholinergic anthelmintic and predicts a distinct spectrum of receptor engagement that cannot be replicated by pure L-type agonists. Furthermore, thenium closylate's therapeutic utility in canine helminth control depends on its synergistic interaction with piperazine phosphate—the combination achieving 94% Toxocara canis clearance versus only 9% for thenium alone—making product-specific formulation critical [1].

Thenium Closylate Differentiation Evidence


Piperazine Synergy Against Toxocara canis

In critical controlled trials conducted by Corwin and Miller (1978), thenium closylate administered alone produced a mean clearance of only 9% (5% corrected for spontaneous worm loss) of Toxocara canis from naturally infected weaned pups, while piperazine phosphate alone achieved 56% (52% corrected). The thenium closylate–piperazine phosphate combination tablet achieved 94% mean clearance (90% corrected)—a synergistic effect in which each component contributed its full single-entity efficacy [1]. In confirmatory trials, the combination maintained 78% corrected clearance, confirming reproducibility.

Veterinary Parasitology Anthelmintic Combination Therapy Toxocara canis

nAChR Subtype Position Between L and B Agonists

Martin et al. (2004) derived pA2 values for seven cholinergic anthelmintics against three antagonists (paraherquamide, 2-desoxyparaherquamide, methyllycaconitine) using the Ascaris suum muscle contraction assay. Thenium yielded pA2 values of 7.84±0.41 (paraherquamide), 5.52±0.50 (2-desoxyparaherquamide), and 6.33±0.19 (methyllycaconitine). Cluster analysis of these pA2 profiles placed thenium between the L-subtype agonists (levamisole, pyrantel) and the B-subtype agonist (bephenium), a pharmacological position not occupied by any other compound tested [1]. The pA2 of thenium for paraherquamide (7.84) was higher than that of oxantel (6.58), levamisole, pyrantel, nicotine, or methyridine, indicating stronger competitive antagonism at certain nAChR subtypes.

Nicotinic Acetylcholine Receptor Cholinergic Anthelmintic Classification Receptor Subtype Selectivity

Comparative Efficacy and Emetic Potential vs. Bephenium

Burrows and Lillis (1962) conducted direct comparative trials evaluating thenium p-chlorobenzene sulphonate against bephenium hydroxynaphthoate. At doses of 25 or 50 mg of drug base per kg body weight, thenium was more active against hookworms and roundworms in both dogs and cats and was specifically noted to be less emetic than bephenium [1]. Thenium achieved 90–100% elimination of Ancylostoma caninum, Uncinaria stenocephala, Toxocara canis, and Toxascaris leonina across dosing regimens, with optimal tolerability at 25–35 mg/kg given twice in one day or once daily for two days [1]. By comparison, bephenium is reported to cause vomiting in approximately 19% of treated dogs [2].

Veterinary Anthelmintic Efficacy Hookworm Treatment Bephenium Comparison

FDA-Approved Single-Agent Hookworm Tablet

Thenium closylate is codified as a prescription veterinary drug in 21 CFR 520.2362, specifying a tablet containing thenium closylate equivalent to 500 mg thenium base, indicated for removal of adult Ancylostoma caninum and Uncinaria stenocephala from dogs [1]. This single-agent approval is distinct from the combination tablet codified in 21 CFR 520.1805, which contains piperazine phosphate (equivalent to 250 or 500 mg piperazine hexahydrate) plus thenium closylate (equivalent to 125 or 250 mg thenium) in a fixed-dose ratio for combined hookworm and ascarid indications . No other quaternary ammonium anthelmintic (bephenium, pyrantel as single agent for this specific indication) holds an equivalent CFR monograph for canine hookworm.

FDA Veterinary Drug Approval Canine Hookworm Indication Regulatory Compliance

Physicochemical Quality Control Benchmarks

Thenium closylate crystallizes from isopropanol–ether as a solid with a melting point of 159–160°C and exhibits aqueous solubility of 0.6% w/v at 20°C [1]. In contrast, pyrantel pamoate—the most common alternative cholinergic anthelmintic for small animal practice—is practically insoluble in water, which affects dissolution-limited absorption and formulation behavior. The moderate aqueous solubility of thenium closylate (approximately 6 mg/mL, or 13 mM) is sufficient to support dissolution from oral tablet formulations while remaining low enough to limit extensive systemic absorption, consistent with its luminal site of action against intestinal nematodes [1].

Physicochemical Characterization Quality Control Anthelmintic Solid-State Properties

Thenium Closylate Application Scenarios


Fixed-Dose Combination Formulation Development

The synergistic interaction between thenium closylate and piperazine phosphate—documented by the 94% mean clearance of Toxocara canis for the combination versus 9% for thenium alone in critical controlled trials [1]—positions this fixed-dose combination as the evidence-supported format for broad-spectrum canine deworming products. Formulation scientists developing generic or novel canine anthelmintic tablets should procure thenium closylate specifically for combination with piperazine phosphate at the FDA-codified ratio (125–250 mg thenium base with 250–500 mg piperazine hexahydrate per tablet per 21 CFR 520.1805). Standalone thenium procurement is not supported by efficacy data for ascarid infections.

nAChR Subtype Pharmacology and Resistance Studies

Thenium closylate's unique intermediate nAChR selectivity profile—placed between L-subtype and B-subtype agonist clusters by formal cluster analysis of pA2 values against paraherquamide (7.84±0.41), 2-desoxyparaherquamide (5.52±0.50), and methyllycaconitine (6.33±0.19) [2]—makes it a valuable pharmacological probe for discriminating nAChR subtypes in parasitic nematodes. Research groups investigating resistance mechanisms in levamisole- or pyrantel-resistant nematode isolates should include thenium as a comparator agonist, as its distinct receptor engagement profile may reveal preserved sensitivity in L-subtype-resistant populations.

Canine Hookworm Monotherapy with FDA-Approved Product

For veterinary practices treating dogs with confirmed monospecific Ancylostoma caninum or Uncinaria stenocephala infections, the FDA-approved thenium closylate single-agent tablet (500 mg thenium base; 21 CFR 520.2362 [3]) provides a regulatory-compliant option with defined dosing: one tablet for dogs over 10 pounds, or one-half tablet twice during a single day for dogs 5–10 pounds, repeated after 2–3 weeks. Procurement of the regulatory-approved product is indicated when compliance with FDA veterinary prescription requirements is mandatory. The therapeutic margin is supported by Burrows and Lillis' finding of 90–100% elimination of target hookworm species [4].

Quality Control Reference Standard

Thenium closylate's well-defined physicochemical properties—melting point 159–160°C and aqueous solubility 0.6% w/v at 20°C [5]—enable its use as a reference standard for identity and purity verification in analytical chemistry laboratories. The sharp melting point allows USP/EP-style melting point determination as a pharmacopeial identity test, while the moderate aqueous solubility supports HPLC method development with UV detection for assay and impurity profiling. Contract analytical laboratories supporting veterinary pharmaceutical quality control can use these parameters for method qualification.

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